molecular formula C12H13NO3S B1420023 4-Ethoxynaphthalene-1-sulfonamide CAS No. 861092-30-0

4-Ethoxynaphthalene-1-sulfonamide

Cat. No. B1420023
CAS RN: 861092-30-0
M. Wt: 251.3 g/mol
InChI Key: TVOCTKNVWWZVKP-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C12H13NO3S . It is a type of sulfonamide, a group of compounds known for their various applications in medicine and other fields .


Physical And Chemical Properties Analysis

4-Ethoxynaphthalene-1-sulfonamide has a molecular weight of 251.3 and a predicted density of 1.302±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Drug Design and Discovery

4-Ethoxynaphthalene-1-sulfonamide: plays a significant role in the pharmaceutical industry as a building block in medical chemistry. Its structural features make it a valuable compound in the design and discovery of new drugs, particularly due to its ability to interact with various biological targets .

Agrochemical Development

In agrochemistry, sulfonamides such as 4-Ethoxynaphthalene-1-sulfonamide are utilized to create compounds that can act as herbicides, pesticides, or fungicides. Their effectiveness in controlling pests and diseases in crops makes them an essential component in agricultural research .

Polymer Chemistry

Sulfonamides are known to be used in polymer chemistry to enhance the properties of polymers4-Ethoxynaphthalene-1-sulfonamide could be involved in the synthesis of polymers with improved thermal stability, mechanical strength, and chemical resistance .

Environmental Monitoring

The compound has potential applications in environmental monitoring, particularly in the detection of sulfonamide residues in water and food. This is crucial for ensuring the safety and compliance of food products with health regulations .

Computational Chemistry

In computational studies, 4-Ethoxynaphthalene-1-sulfonamide can be used to model interactions with biological molecules or to understand its behavior in different chemical environments. This aids in predicting the properties and reactivity of the compound .

Synthesis of Novel Compounds

The synthesis of novel sulfonamide compounds, including 4-Ethoxynaphthalene-1-sulfonamide , is an area of active research. These compounds can form the basis for developing new materials with unique properties for various industrial applications .

Future Directions

While specific future directions for 4-Ethoxynaphthalene-1-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of sulfonamides, continues to evolve and expand . Future research may focus on improving synthetic efficiencies, reducing environmental impact, and exploring new applications .

Mechanism of Action

Target of Action

The primary target of 4-Ethoxynaphthalene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

4-Ethoxynaphthalene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, 4-Ethoxynaphthalene-1-sulfonamide prevents the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Ethoxynaphthalene-1-sulfonamide affects the folic acid synthesis pathway . This disruption leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are vital for bacterial replication . As a result, the bacterial growth is halted .

Pharmacokinetics

It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of 4-Ethoxynaphthalene-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, 4-Ethoxynaphthalene-1-sulfonamide effectively halts the replication of bacteria .

Action Environment

The action, efficacy, and stability of 4-Ethoxynaphthalene-1-sulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be influenced by factors such as pH levels, presence of organic matter, and temperature .

properties

IUPAC Name

4-ethoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOCTKNVWWZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxynaphthalene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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